molecular formula C20H13ClN4O3S B3013590 N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895021-70-2

N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B3013590
CAS No.: 895021-70-2
M. Wt: 424.86
InChI Key: GKDZVDIBJABXTM-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. This compound is of significant interest in early-stage drug discovery and pharmacological research, particularly for developing novel antimicrobial agents. Structurally related N-(6-chlorobenzo[d]thiazol-2-yl) derivatives have demonstrated moderate to good in vitro antimicrobial activity against a panel of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . Furthermore, its molecular framework is closely related to a novel class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . This suggests its potential utility as a pharmacological tool for probing the physiological functions of this poorly understood receptor. The compound is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage it for investigating structure-activity relationships (SAR), screening for biological activity, and developing new therapeutic candidates, particularly in the fields of infectious disease and neuropharmacology.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3S/c21-15-6-7-17-18(10-15)29-20(23-17)24(12-13-3-2-8-22-11-13)19(26)14-4-1-5-16(9-14)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDZVDIBJABXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 6-chlorobenzo[d]thiazole, which is then nitrated to introduce the nitro group. The nitrated intermediate is subsequently reacted with pyridin-3-ylmethylamine under appropriate conditions to form the final benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s unique substituent profile distinguishes it from analogs. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Benzothiazole Substituent Benzamide Substituent Molecular Weight Key Features
Target Compound 6-Cl 3-NO₂, N-(pyridin-3-ylmethyl) ~424.8* High polarity, strong EW effect
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano... 6-Br 4-CN, N-(pyridin-3-ylmethyl) 449.3 Br increases MW/lipophilicity
3a () 6-Cl Phenylpiperazine ~380.8 Piperazine enhances basicity
Methoxy Analog () 6-Cl 3-OCH₃ ~409.8* ED group reduces reactivity

*Calculated based on molecular formulas.

  • Nitro vs.
  • Chloro vs. Bromo : The bromo analog () has a higher molecular weight (449.3 vs. ~424.8) and greater lipophilicity, which may affect bioavailability .

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structural components of this compound suggest significant interactions with various biological targets.

Structural Features

The compound features:

  • Benzothiazole moiety : A bicyclic structure that contributes to its biological activity.
  • Chlorine substitution : Located at the 6-position, which may enhance lipophilicity and receptor interactions.
  • Nitro group : Positioned para to the benzamide, potentially involved in redox reactions.
  • Pyridine ring : Attached via a methyl group, which may facilitate interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of 6-chlorobenzo[d]thiazole : This is the starting material.
  • Nitration : Introducing the nitro group under controlled conditions.
  • Reaction with pyridin-3-ylmethylamine : This step forms the final benzamide product.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been identified as apoptosis inducers through the activation of procaspase-3 to caspase-3 in cancer cell lines such as U937 and MCF-7 .

Case Study Example :
A series of benzothiazole derivatives demonstrated promising anticancer activity with notable selectivity towards cancer cells over normal cells. The structure–activity relationships (SAR) indicated that specific substitutions on the benzothiazole moiety are critical for enhancing anticancer efficacy .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies indicate that benzothiazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Interacting with specific enzymes involved in disease pathways.
  • Receptor Modulation : Binding to receptors and altering their activity, leading to therapeutic effects.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their notable biological activities:

Compound NameStructural FeaturesNotable Activities
N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamideSimilar thiazole and nitro groupsAnticancer activity
N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamideMethoxy substitution; pyridine at position 3Anti-inflammatory properties
N-(5-bromo-benzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamideBromine substitution; different pyridine positionAntimicrobial effects

Q & A

Q. What are the common synthetic routes for preparing N-(6-chlorobenzo[d]thiazol-2-yl)benzamide derivatives?

A typical method involves coupling a substituted 2-aminobenzothiazole with an acyl chloride or activated carboxylic acid derivative. For example, refluxing 2-chloro-N-(6-substituted benzo[d]thiazol-2-yl)acetamide with arylpiperazine in acetonitrile/DMF in the presence of triethylamine yields target compounds after recrystallization . Alternatively, reaction of 5-chlorothiazol-2-amine with benzoyl chloride in pyridine, followed by purification via chromatography, is effective for analogous structures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H-NMR : Key signals include aromatic protons (δ 7.2–8.8 ppm), NH groups (δ ~13 ppm as broad singlets), and methylene/methyl groups (δ 2.7–4.0 ppm). For example, N-(6-chlorobenzo[d]thiazol-2-yl) derivatives show distinct splitting patterns for pyridine and benzothiazole protons .
  • IR : Strong absorption bands at ~1680–1700 cm⁻¹ confirm amide (C=O) groups, while NH stretches appear as broad peaks near 3589 cm⁻¹ .
  • X-ray crystallography : Intermolecular hydrogen bonds (e.g., N–H···N) and π-π stacking stabilize crystal structures, as seen in related benzamide-thiazole hybrids .

Q. How do substituents on the benzothiazole ring influence reactivity?

Electron-withdrawing groups (e.g., -Cl at position 6) enhance electrophilic substitution resistance but improve stability in catalytic reactions. For instance, 6-chloro substitution reduces steric hindrance in Rh-catalyzed C–H amidation compared to bulkier groups .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for structurally similar analogs?

Discrepancies in chemical shifts (e.g., NH proton downfield shifts) may arise from solvent effects, hydrogen bonding, or conformational flexibility. Use deuterated DMSO (which enhances NH peak resolution) and compare with computed NMR spectra (DFT methods). For example, unexpected splitting in pyridylmethyl protons can be attributed to restricted rotation in the amide bond .

Q. How can Rh-catalyzed C–H amidation optimize the synthesis of benzamide-thiazole hybrids?

Rhodium catalysts (e.g., [Cp*RhCl₂]₂) enable regioselective amidation of 2-arylbenzo[d]thiazoles. Key parameters include:

  • Substrate directing groups : The benzothiazole nitrogen acts as a directing group, facilitating ortho-functionalization .
  • Solvent optimization : Acetonitrile or DMF at 80–100°C improves yields (up to 92%) compared to polar aprotic solvents .
  • Additives : Silver salts (AgSbF₆) enhance catalytic turnover by stabilizing reactive intermediates .

Q. What intermolecular interactions dominate the solid-state packing of this compound?

X-ray studies of analogs reveal:

  • Classical hydrogen bonds : N–H···N interactions form centrosymmetric dimers (e.g., bond length ~2.89 Å) .
  • Non-classical interactions : C–H···O/F contacts and π-π stacking between benzothiazole and benzene rings (3.5–4.0 Å interplanar distances) stabilize crystal lattices .

Q. How do structural modifications impact biological activity in benzamide-thiazole derivatives?

  • Piperidine/morpholine side chains : Enhance solubility and binding to targets (e.g., anti-inflammatory activity via COX-2 inhibition) .
  • Nitro groups : Increase electron density on the benzamide ring, improving interactions with hydrophobic enzyme pockets .
  • Pyridylmethyl substituents : Introduce steric bulk, potentially reducing off-target effects in receptor binding assays .

Methodological Considerations

  • Purification : Use ethanol/acetone or ethanol/water recrystallization to remove unreacted starting materials .
  • Analytical validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Catalytic screening : Test rhodium, palladium, and copper catalysts to compare regioselectivity in C–H functionalization .

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